p-Coumaric acid

Description

Overview of p-Coumaric Acid as a Phytochemical of Research Interest

This compound, chemically known as 4-hydroxycinnamic acid, is a phenolic compound derived from cinnamic acid. researchgate.netingentaconnect.com It stands as a significant phytochemical of interest due to its ubiquitous presence in the plant kingdom and its role as a key metabolic intermediate. ingentaconnect.comresearchgate.net As a plant secondary metabolite, it is not directly involved in growth and development but is crucial for a plant's defense mechanisms and interaction with its environment. nih.gov The scientific community has shown considerable interest in this compound due to its function as a precursor to a wide array of other valuable phenolic compounds, including flavonoids and other hydroxycinnamic acids. nih.govmdpi.com

Historical Context of this compound Research and Discovery

The study of this compound is rooted in the broader history of natural product chemistry and the investigation of the phenylpropanoid pathway. While a specific individual and date for the initial discovery and isolation of this compound are not definitively recorded in available literature, the exploration of related compounds provides a historical framework. The parent compound, coumarin, was first identified in 1820, and its laboratory synthesis was achieved in 1868. Research into hydroxycinnamic acids, the class to which this compound belongs, advanced significantly with the structural elucidation of lignin (B12514952) in the early 20th century. Scientists discovered that lignin, a major component of plant cell walls, is a complex polymer of phenylpropanoids, including derivatives of this compound. The advent of modern analytical techniques has since enabled its precise identification and quantification in numerous biological sources, fueling further research into its metabolic pathways and functions.

Distribution and Occurrence in Biologically Relevant Sources

This compound is widely distributed across the plant kingdom, occurring in both a free state and bound to other molecules within the plant structure. researchgate.net It is a common constituent of many fruits, vegetables, cereals, and fungi, making it a regular component of the human diet. ingentaconnect.comwikipedia.orgmdpi.com

In food sources, it can be found in a variety of edible plants. For instance, it is present in peanuts, navy beans, tomatoes, carrots, basil, and garlic. ingentaconnect.com It is also a component of wine, vinegar, and barley grain. ingentaconnect.com Furthermore, this compound originating from pollen is a constituent of honey. ingentaconnect.com Derivatives such as this compound glucoside can be found in commercial breads that contain flaxseed. wikipedia.org

Below is an interactive table detailing the presence of this compound in various biological sources.

Significance in Plant Secondary Metabolism

This compound is a central intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in plants. benthamscience.com This pathway is responsible for the synthesis of thousands of compounds that are vital for plant structure, reproduction, and defense. The biosynthesis of this compound in plants primarily follows two enzymatic steps starting from the amino acid L-phenylalanine. First, phenylalanine ammonia-lyase (PAL) converts phenylalanine to trans-cinnamic acid. Subsequently, trans-cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce this compound. researchgate.net An alternative pathway involves the direct conversion of tyrosine to this compound by the enzyme tyrosine ammonia-lyase (TAL). researchgate.net

As a precursor, this compound is directed into several branch pathways to produce a variety of essential compounds. benthamscience.com It is a fundamental building block for lignin, the complex polymer that provides structural rigidity to the cell walls of vascular plants. researchgate.net It is also a precursor for the synthesis of flavonoids, a diverse group of compounds involved in pigmentation, UV protection, and signaling. benthamscience.com Furthermore, this compound can be converted into other hydroxycinnamic acids, such as caffeic acid and ferulic acid, which also have important roles in plant physiology. nih.gov The strategic position of this compound in this metabolic network highlights its critical importance for plant life.

The following table summarizes key research findings related to the role of this compound in plant secondary metabolism.

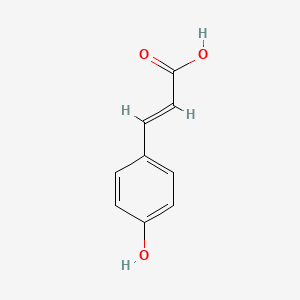

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation of P Coumaric Acid

Shikimic Acid Pathway and Phenylpropanoid Pathway

The biosynthesis of p-coumaric acid is intricately linked to two fundamental metabolic pathways in plants: the shikimic acid pathway and the phenylpropanoid pathway. taylorfrancis.comresearchgate.net The shikimic acid pathway is the primary route for the synthesis of aromatic amino acids, including L-phenylalanine and L-tyrosine, which serve as the foundational precursors for a vast array of secondary metabolites. taylorfrancis.comrsc.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, culminating in the production of chorismic acid. rsc.orgresearchgate.net

From chorismic acid, the pathway branches to produce L-phenylalanine and L-tyrosine. These amino acids then enter the phenylpropanoid pathway, a central metabolic route responsible for the synthesis of thousands of plant secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like this compound. taylorfrancis.comrsc.org The phenylpropanoid pathway is initiated by the deamination of L-phenylalanine. researchgate.net This series of enzymatic reactions ultimately leads to the formation of this compound, a key intermediate that stands at a metabolic crossroads, directing carbon flow into various downstream branches of phenylpropanoid metabolism. rsc.org

Precursors: Phenylalanine and Tyrosine Metabolism

This compound can be synthesized from both L-phenylalanine and L-tyrosine, with the specific route often varying between different plant species. rsc.orgwikipedia.org

In most plants, the primary pathway involves the conversion of L-phenylalanine to trans-cinnamic acid. rsc.org This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated to form this compound by the action of cinnamate (B1238496) 4-hydroxylase (C4H). wikipedia.orgmdpi.com

Alternatively, particularly in grasses and some other plants, a more direct route exists from L-tyrosine. rsc.orgfrontiersin.org In this pathway, the enzyme tyrosine ammonia-lyase (TAL) catalyzes the direct deamination of L-tyrosine to produce this compound. nih.govwikipedia.org Some enzymes, known as phenylalanine/tyrosine ammonia-lyases (PTALs), exhibit bifunctional activity and can utilize both L-phenylalanine and L-tyrosine as substrates to produce trans-cinnamic acid and this compound, respectively. wikipedia.orgfrontiersin.orgresearchgate.net The existence of these multiple pathways suggests the presence of distinct pools of this compound within the cell, potentially utilized for the synthesis of different downstream compounds. researchgate.net

Enzymatic Transformations and Key Enzymes (e.g., Tyrosine Ammonia-Lyase)

Several key enzymes are pivotal in the biosynthesis of this compound. The roles and characteristics of these enzymes have been the subject of extensive research.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. mdpi.com It represents the first committed step in the phenylpropanoid pathway in most plants. rsc.org

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, is responsible for the hydroxylation of trans-cinnamic acid at the para-position of the phenyl ring to yield this compound. wikipedia.orgmdpi.com

Tyrosine Ammonia-Lyase (TAL): TAL provides a direct route for this compound synthesis by catalyzing the deamination of L-tyrosine. nih.govnih.gov This enzyme is of significant interest for biotechnological applications due to its ability to bypass the two-step conversion from L-phenylalanine. nih.govresearchgate.net Researchers have identified and characterized TALs from various organisms, including bacteria like Rhodobacter sphaeroides and Chryseobacterium luteum, to optimize this compound production. mdpi.comnih.gov

Phenylalanine/Tyrosine Ammonia-Lyase (PTAL): This bifunctional enzyme can act on both L-phenylalanine and L-tyrosine. frontiersin.org The PTAL from yeast such as Rhodotorula toruloides has been shown to catalyze the deamination of both amino acids with similar efficiencies. uniprot.org

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Role |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Initiates the phenylpropanoid pathway from phenylalanine. mdpi.com |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | This compound | Hydroxylates cinnamic acid to form this compound. wikipedia.org |

| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | This compound, Ammonia | Provides a direct biosynthetic route from tyrosine. nih.gov |

| Phenylalanine/Tyrosine Ammonia-Lyase | PTAL | L-Phenylalanine, L-Tyrosine | trans-Cinnamic acid, this compound | Bifunctional enzyme acting on both precursor amino acids. frontiersin.org |

Formation of this compound Conjugates and Derivatives in Biological Systems

In biological systems, this compound rarely exists in its free form. Instead, it is typically found as conjugates with various other molecules, including mono-, oligo-, and polysaccharides, organic acids, and lipids. nih.govresearchgate.net These conjugation reactions are crucial for the transport, storage, and biological activity of this compound.

One of the most significant enzymatic steps following the formation of this compound is its activation by 4-coumarate-CoA ligase (4CL) . This enzyme catalyzes the conversion of this compound to its corresponding coenzyme A (CoA) thioester, p-coumaroyl-CoA. wikipedia.orgresearchgate.net p-Coumaroyl-CoA is a central intermediate that can be channeled into numerous downstream pathways, leading to the synthesis of a wide array of compounds such as flavonoids, stilbenes, and monolignols. wikipedia.orgresearchgate.net

Furthermore, this compound can be conjugated to other molecules through ester or amide linkages. For instance, it can form esters with quinic acid to produce chlorogenic acids or with sugars to form glycosides. researchgate.net Amide derivatives of this compound have also been synthesized and studied for their biological properties. researchgate.net The formation of these diverse conjugates significantly expands the chemical and functional diversity of this compound in nature. nih.govnih.gov

Metabolic Fate and Biotransformation Products in Vivo

The metabolic fate of this compound in vivo is complex and involves various biotransformation reactions. Following ingestion, this compound and its conjugates are subjected to metabolism by both host enzymes and the gut microbiota.

In the liver, this compound can undergo several metabolic transformations. Studies using perfused rat liver have shown that this compound can inhibit gluconeogenesis from lactate (B86563) and alanine. nih.gov This effect is attributed to the inhibition of pyruvate (B1213749) transport into the mitochondria. nih.gov

The gut microbiota plays a significant role in the biotransformation of this compound. For example, the yeast Yarrowia lipolytica has been shown to metabolize this compound to 4-hydroxybenzoic acid. biorxiv.orgresearchgate.net This transformation highlights the potential for microbial catabolism of this compound in the gut.

In studies with mice fed a high-fat diet, supplementation with this compound led to a reduction in white adipose tissue weight and adipocyte size. nih.gov This was associated with decreased lipogenic enzyme activity and increased fecal lipid excretion, suggesting that this compound can modulate lipid metabolism. nih.govmdpi.com These findings indicate that the in vivo biotransformation of this compound can lead to metabolites with significant biological activities.

Bioavailability, Absorption, and Pharmacokinetics in Research Models

In Vitro and In Vivo Bioavailability Studies

Research indicates that p-coumaric acid exhibits a relatively high bioavailability compared to other hydroxycinnamic acids (HCAs) mdpi.com. In vitro studies using Caco-2 cell monolayers, which mimic the intestinal epithelium, have demonstrated a significant transepithelial transport rate for p-CA, with reported values around 127% embrapa.br. This is notably higher than that observed for its derivatives, such as p-coumaroyl conjugates, which show transport rates ranging from 14% to 31% embrapa.br.

Mechanisms of Gastrointestinal Absorption

The absorption of free this compound in the gastrointestinal tract occurs through multiple pathways. Key mechanisms identified include passive diffusion and active transport mdpi.comembrapa.brnih.gov. Studies utilizing Caco-2 cell models have highlighted the involvement of the monocarboxylic acid transporter (MCT) in the active absorption of p-CA nih.govnih.govnih.gov. This transporter is known to be selective for certain phenolic acids, with gallic acid showing limited interaction with it nih.gov.

Further research suggests that the absorption of p-CA across the intestinal brush-border membrane in the jejunum may also involve an Na+-dependent transport process nih.gov. The high intestinal absorption efficiency of p-CA is further evidenced by its high permeability in Caco-2 cells (0.8839) and a high predicted human intestinal absorption value (0.9938) drugbank.com. While free p-CA is readily absorbed, its absorption is influenced by its chemical form, with conjugated forms generally exhibiting slower absorption rates mdpi.comresearchgate.net.

Distribution and Tissue Accumulation Profiles

Following oral administration, this compound enters the bloodstream and is detected in plasma, indicating systemic circulation cambridge.orgnih.gov. Investigations into its absorption have shown that p-CA is taken up by various segments of the digestive organs, including the stomach, duodenum, jejunum, and ileum tandfonline.com.

While comprehensive data on the specific tissue accumulation profiles of p-CA after ingestion is still emerging, studies indicate that the liver plays a role in its processing tandfonline.com. Following absorption into the systemic circulation, this compound is subsequently removed from the plasma by the kidneys, leading to its excretion in urine tandfonline.com. Research has involved the collection of biological samples, such as brain, liver, and kidney tissues, at different time points to analyze the distribution patterns of p-CA cambridge.org.

Elimination and Excretion Pathways

The primary route of excretion for this compound and its metabolites is via the urine nih.gov. In animal studies, ingested p-CA was observed to be mainly excreted in the urine within the first 0-6 hours post-administration, appearing in both free and conjugated forms (glucuronidated and/or sulfated) nih.gov. The total urinary excretion rate of this compound, measured over 48 hours, was found to be approximately 54.1% of the administered dose nih.gov.

Studies have also identified the kidneys as an organ involved in the excretion of this compound in its original form cambridge.orgnih.gov. The percentage of this compound excreted as conjugates in the urine has been reported to be around 68% nih.gov. Both the intact and conjugated forms of p-CA undergo elimination through the liver tandfonline.com.

Impact of Conjugation on Bioavailability and Bioaccessibility

The conjugation of this compound with various molecules, such as tartaric acid or polysaccharides, significantly influences its pharmacokinetic behavior embrapa.brresearchgate.net. While these conjugates may possess enhanced biological activities, they generally exhibit reduced absorption and bioaccessibility compared to the free form of p-CA researchgate.netnih.govcapes.gov.br.

Free this compound is efficiently absorbed in the upper gastrointestinal tract. In contrast, its conjugates are absorbed more slowly and in lower proportions, with a greater proportion typically reaching the colon mdpi.comresearchgate.net. In vitro studies have quantified this difference, showing that the bioaccessibility of free p-CA was approximately 370%, whereas that of p-coumaroyl derivatives ranged from 7% to 100% embrapa.br. Similarly, the intestinal transport of free p-CA across Caco-2 cells was 127%, significantly higher than the 14-31% observed for its derivatives embrapa.br.

However, bound forms of this compound, particularly those attached to dietary fiber, can be liberated in the colon by enzymes produced by gut microflora, such as cinnamoyl esterases, thereby enabling absorption in this segment of the gastrointestinal tract mdpi.com.

Data Tables

Table 1: Comparative Bioavailability and Absorption of this compound and its Derivatives

| Compound | Bioaccessibility (in vitro) | Caco-2 Cell Transport (in vitro) | In vivo Absorption Rate |

| Free this compound | ~370% embrapa.br | ~127% embrapa.br | High, highest in jejunum mdpi.comnih.gov |

| p-Coumaroyl Derivatives | 7-100% embrapa.br | 14-31% embrapa.br | Low, slower, higher proportion reaches colon mdpi.comresearchgate.net |

| Gallic Acid (for comparison) | N/A | Low embrapa.br | Slow absorption nih.gov |

Table 2: Urinary Excretion of Hydroxycinnamic Acids in Rats (48h)

| Hydroxycinnamic Acid | Total Urinary Excretion (% of dose) | Percentage of Conjugates in Urine |

| This compound | ~54.1% nih.gov | ~68% nih.gov |

| Caffeic Acid | ~61.6% nih.gov | ~83% nih.gov |

| Ferulic Acid | ~73.2% nih.gov | ~96% nih.gov |

| Chlorogenic Acid | ~4.9% nih.gov | ~74% nih.gov |

Molecular Mechanisms and Cellular Signaling Pathways

Modulation of Oxidative Stress Pathways

p-Coumaric acid plays a significant role in mitigating oxidative stress by directly neutralizing free radicals and by modulating endogenous antioxidant systems. nih.gov This is achieved through several interconnected mechanisms, including the activation of key transcription factors and the regulation of enzymes responsible for maintaining cellular redox homeostasis.

This compound is a potent free radical scavenger, a property central to its antioxidant effects. nih.govphysoc.org Its chemical structure, featuring a phenolic hydroxyl group and a conjugated double bond, allows it to donate a hydrogen atom to stabilize reactive free radicals, thereby terminating damaging chain reactions. researchgate.net

Research has quantified the radical-scavenging activity of this compound. In one study, the stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, was determined for this compound against different radicals. It exhibited an 'n' value of 1.7 against the benzoyloxyl radical (PhCOO•) and 1.0 against a carbon-centered radical (R•). nih.gov The order of scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical has been reported as: gallic acid > gentisic acid > syringic acid > caffeic acid > protocatechuic acid > sinapic acid > ferulic acid > isoferulic acid > vanillic acid > this compound. pan.olsztyn.pl Studies have also shown that phenolic compounds with more than one hydroxyl group, such as gallic acid and caffeic acid, are stronger superoxide (B77818) anion scavengers than monohydroxy compounds like this compound due to their enhanced hydrogen-donating ability. researchgate.net

Beyond direct scavenging, this compound enhances the cellular defense network by upregulating the activity of key endogenous antioxidant enzymes. In a study involving a rat model of renal ischemia-reperfusion (I/R) injury, administration of this compound significantly improved the reduced tissue activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). revistanefrologia.comnih.gov This restoration of enzyme activity helps to neutralize superoxide radicals and hydrogen peroxide, protecting tissues from oxidative damage. revistanefrologia.com Similarly, studies on cinnamon leaf extract nanoemulsion, which contains this compound, have shown increased activities of SOD and CAT, contributing to the alleviation of oxidative stress. mdpi.com

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes in Renal Ischemia-Reperfusion

| Enzyme | Effect of Ischemia-Reperfusion (I/R) | Effect of this compound + I/R | Statistical Significance (p-value) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased Activity | Significantly Improved Activity | p<0.01 |

| Glutathione Peroxidase (GPx) | Decreased Activity | Significantly Improved Activity | p<0.01 |

| Catalase (CAT) | Decreased Activity | Significantly Improved Activity | p<0.05 |

Data derived from studies on rat models of renal I/R injury. revistanefrologia.comnih.govrevistanefrologia.com

A critical mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. researchgate.net this compound can destabilize the Keap1 protein, which allows Nrf2 to translocate into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the synthesis of protective enzymes and proteins. researchgate.net This activation of the Nrf2 pathway is a key strategy by which this compound bolsters the cell's intrinsic antioxidant defenses.

Regulation of Inflammatory Responses

This compound demonstrates significant anti-inflammatory properties, which are closely linked to its antioxidant activities. nih.gov It modulates inflammatory pathways primarily by suppressing the production and expression of key pro-inflammatory signaling molecules.

Research has consistently shown that this compound can decrease the expression of pro-inflammatory cytokines. nih.gov In a rat model of renal ischemia-reperfusion, treatment with this compound resulted in a significant reduction in the tissue expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), two pivotal cytokines that drive inflammatory cascades. revistanefrologia.comrevistanefrologia.com The levels of TNF-α were significantly lower (p<0.001) in the p-CA treated group compared to the untreated ischemia-reperfusion group. revistanefrologia.comrevistanefrologia.com Similarly, the expression of IL-1β was markedly reduced in kidney tissues of the treated group. revistanefrologia.comrevistanefrologia.com Other studies have confirmed that this compound attenuates lung inflammation by reducing levels of TNF-α and Interleukin-6 (IL-6) in tissues treated with lipopolysaccharide (LPS). researchgate.net

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cytokine | Condition | Effect of this compound | Statistical Significance (p-value) |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Renal Ischemia-Reperfusion | Significant Reduction | p<0.001 |

| Interleukin-1β (IL-1β) | Renal Ischemia-Reperfusion | Significant Reduction | p<0.001 |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-Induced Lung Inflammation | Significant Reduction | p<0.001 |

| Interleukin-6 (IL-6) | LPS-Induced Lung Inflammation | Significant Reduction | p<0.001 |

Data derived from in vivo studies on rat models. revistanefrologia.comrevistanefrologia.comresearchgate.net

Modulation of COX-2 and iNOS Expression

This compound (p-CA) has been shown to modulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory process. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, pretreatment with p-CA significantly inhibited the expression of both iNOS and COX-2 at both the mRNA and protein levels. hilarispublisher.comresearchgate.net This inhibitory effect was also observed in other cell types. For instance, in PC12 cells injured by amyloid-beta peptide (Aβ(25-35)), p-CA significantly inhibited the expression of iNOS and COX-2. nih.gov

The downregulation of these pro-inflammatory enzymes is a critical aspect of the anti-inflammatory effects of p-CA. nih.gov The production of prostaglandin E2 (PGE2) by COX-2 and nitric oxide (NO) by iNOS are key mediators of inflammation. mdpi.com By suppressing the expression of these enzymes, this compound can effectively reduce the production of these inflammatory mediators. hilarispublisher.comresearchgate.net

Interference with NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. hilarispublisher.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and COX-2. hilarispublisher.commdpi.com

In LPS-stimulated RAW264.7 macrophages, this compound was found to suppress the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. hilarispublisher.com This inhibition of IκB-α phosphorylation prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB. hilarispublisher.comnih.gov By preventing the translocation of p65 to the nucleus, this compound effectively inhibits the activation of NF-κB and the subsequent transcription of its target pro-inflammatory genes. hilarispublisher.com This mechanism has also been observed in other cellular models, such as in PC12 cells where this compound blocked the nuclear translocation of the p65 subunit of NF-κB induced by amyloid-beta peptide. nih.gov

Regulation of MAPK Signaling Pathways (ERK1/2, JNK, p38)

This compound also exerts its regulatory effects on inflammatory responses by modulating the mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38. hilarispublisher.comnih.gov In LPS-stimulated RAW264.7 cells, this compound was shown to inhibit the phosphorylation of ERK1/2 and JNK. hilarispublisher.com Similarly, in PC12 cells, this compound suppressed the phosphorylation of ERK1/2 and JNK induced by amyloid-beta peptide. nih.gov

The modulation of MAPK pathways by this compound has also been observed in the context of oxidative stress-induced apoptosis. In human lens epithelial (HLE) cells exposed to hydrogen peroxide (H2O2), this compound suppressed the phosphorylation of p38, ERK, and JNK. nih.gov The inhibition of these MAPK signaling cascades is a key mechanism by which this compound protects cells from oxidative damage and inflammation. hilarispublisher.comnih.gov

Mechanisms of Cell Proliferation and Apoptosis Modulation

Induction of Apoptosis in Dysfunctional Cells

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various types of dysfunctional and cancerous cells. In human melanoma A375 and mouse melanoma B16 cells, this compound significantly promoted apoptosis. nih.gov The mechanism of apoptosis induction involves the upregulation of pro-apoptotic proteins such as Apaf1 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This leads to an increase in cytoplasmic cytochrome c, and the subsequent cleavage of caspase-9 and caspase-3, culminating in apoptosis. nih.gov

Furthermore, in neuroblastoma N2a cells, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov This was evidenced by the dissipation of mitochondrial membrane potential and the release of cytochrome c. nih.gov In HCT-15 colon cancer cells, this compound-induced apoptosis was associated with an increase in ROS levels, a decrease in mitochondrial membrane potential, and damage to the plasma membrane. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by causing cell cycle arrest at different phases. nih.govnih.gov The specific phase of cell cycle arrest can vary depending on the cell type. For instance, in human melanoma A375 cells, this compound caused cell cycle arrest in the S phase by downregulating the expression of cyclin A and cyclin-dependent kinase 2 (CDK2). nih.gov In contrast, in mouse melanoma B16 cells, it induced cell cycle arrest at the G0/G1 phase by downregulating cyclin E and CDK2. nih.gov

In colorectal cancer cells, this compound has been shown to induce cell cycle arrest in the G2/M phase. nih.gov This effect in Caco-2 cells was associated with the downregulation of cdc2 (a homolog of Cdk1)/cyclin B activity. nih.gov In U87MG human glioblastoma cells, this compound treatment led to an accumulation of cells in the G2/M phase, which was accompanied by a reduction in CDK4 and an increase in p53 and the CDK inhibitor p21. tandfonline.com

Alteration of Cellular Proliferation Pathways

This compound alters cellular proliferation pathways, contributing to its anti-cancer effects. nih.govresearchgate.net It has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.gov In osteosarcoma cells, this compound was found to inhibit proliferation, migration, and invasion, potentially through the inhibition of the PI3K/Akt signaling pathway. researchgate.net

The anti-proliferative activity of this compound has also been demonstrated in colon cancer cells, such as HT-29 and HCT-15. nih.gov The inhibition of proliferation in these cells is closely linked to the induction of apoptosis. nih.gov By modulating key signaling pathways that control cell growth and survival, this compound can effectively suppress the uncontrolled proliferation that is characteristic of cancer cells. researchgate.net

Impact on Mitochondrial Membrane Potential

This compound has been shown to exert significant effects on the mitochondrial membrane potential, a key indicator of mitochondrial function and cellular health. Research indicates that its impact can be context-dependent, leading to either depolarization or protective effects.

In human endothelial cells, moderately high doses of this compound can induce mitochondrial membrane depolarization nih.gov. This effect is linked to an increase in intracellular reactive oxygen species (ROS), suggesting that the compound can promote oxidative stress that directly compromises mitochondrial integrity nih.gov. Similarly, in neuroblastoma N2a cells, this compound was found to cause a dissipation of the mitochondrial membrane potential nih.gov. This structural injury to the mitochondrial membrane was associated with an overproduction of ROS and was followed by the release of cytochrome c, a critical step in the initiation of apoptosis nih.gov.

Conversely, other studies present a more complex picture. For instance, investigations into oxyprenylated derivatives of this compound have yielded controversial results, making it difficult to claim a clear protective role for these compounds on mitochondrial functions under stress conditions mdpi.com. However, the inhibition of pyruvate (B1213749) transport into the mitochondria by this compound has been identified as a primary mechanism of its action, which indirectly affects mitochondrial respiration without necessarily causing damage nih.gov. This inhibition affects pyruvate-dependent respiration but not respiration driven by other substrates like succinate nih.gov.

Effects on Enzyme Activities and Gene Expression (General)

This compound demonstrates a broad range of effects on the activities of various enzymes and the expression of multiple genes, underpinning many of its biological activities.

This compound is known to inhibit several enzymes. It acts as a competitive inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, with an IC50 value of 3.09 mM rmit.edu.au. The compound also inhibits tyrosinase, a key enzyme in melanin synthesis nih.gov. Its inhibitory action extends to polyphenol oxidases (PPOs) from various plant sources, where it can act as a competitive or mixed-type inhibitor, often by serving as an alternative substrate mdpi.comnih.gov. Furthermore, this compound can inhibit pyruvate carboxylation in intact mitochondria, which is attributed to its ability to block the transport of pyruvate into the mitochondria nih.gov.

On the other hand, this compound can also be a substrate for certain enzymes, leading to their activation in specific catalytic processes. For example, an enzyme from spinach beet leaves catalyzes the hydroxylation of this compound to caffeic acid nih.govportlandpress.com.

Below is a summary of the effects of this compound on various enzymes.

This compound has been shown to modulate the expression of various genes involved in virulence, apoptosis, stress response, and inflammation. In the plant pathogen Dickeya dadantii, it represses the expression of genes associated with the type III secretion system (T3SS), a key virulence factor t3biosci.comresearchgate.net. This repression occurs through the HrpX/Y two-component system t3biosci.com.

In mammalian cells, this compound can influence genes related to cell death and survival. For instance, in neuroblastoma cells, it leads to an upregulated accumulation of caspase-8 messenger RNA, which is mediated by p53 nih.gov. In the context of myocardial ischemia/reperfusion, this compound promotes the expression of indoleamine 2, 3-dioxygenase (IDO), an enzyme involved in modulating immune responses and macrophage polarization nih.gov. In the yeast Brettanomyces bruxellensis, the presence of this compound under light-induced stress leads to higher relative expression of genes related to oxidative stress, such as SOD1, GCN4, and ESBP6 nih.gov.

The table below details the gene expression modulation by this compound.

Interactions with Cellular Receptors and Transporters

The intestinal absorption and transport of this compound across cellular membranes are mediated by specific transporters. Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that the transepithelial transport of this compound is a carrier-mediated process oup.comresearchgate.net.

The transport is pH-dependent and occurs in a vectorial manner from the apical (intestinal lumen) to the basolateral (bloodstream) side oup.comresearchgate.net. This transport mechanism is saturable, indicating the involvement of a limited number of transporters oup.com. Research has identified the monocarboxylic acid transporter (MCT) as the primary system responsible for the active absorption of this compound oup.comresearchgate.net. This is supported by findings that other monocarboxylic acids, such as benzoic acid and acetic acid, can inhibit the permeation of this compound, indicating competition for the same transporter oup.com.

Other Specific Signaling Pathways (e.g., AGE-RAGE, PI3K/Akt/mTOR, AMPK/mTOR)

This compound interacts with and modulates several key intracellular signaling pathways involved in inflammation, cell growth, and metabolism.

AGE-RAGE Pathway : this compound has been found to inhibit the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway gcu.ac.uknih.gov. In a mouse model of depression, corticosterone-induced activation of the AGE-RAGE pathway and subsequent increase in pro-inflammatory cytokines were counteracted by this compound treatment gcu.ac.uknih.govnih.gov. This suggests that its neuroprotective and anti-inflammatory effects may be mediated, at least in part, through the inactivation of this pathway nih.gov.

PI3K/Akt/mTOR Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells, which contributes to its anti-cancer effects by inhibiting proliferation and migration and promoting apoptosis nih.govresearchgate.net. Furthermore, it is suggested that this compound may induce autophagy not only through the AMPK-mTOR pathway but also by potentially inhibiting the Akt-mTOR pathway nih.gov.

AMPK/mTOR Pathway : AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation typically leads to the inhibition of the mTOR pathway. Several studies have shown that this compound can activate AMPK nih.govnih.gov. In skeletal muscle cells, this compound treatment promotes the phosphorylation of AMPK, which is associated with improved glucose and lipid metabolism researchgate.net. The activation of AMPK by this compound can subsequently inhibit mTOR, a negative regulator of autophagy nih.gov. This mechanism is proposed to be a key way in which this compound induces autophagy, a cellular process for degrading and recycling cellular components nih.gov.

Therapeutic and Modulatory Potentials: Research Findings

Research on Anticancer Effects

Emerging evidence suggests that p-Coumaric acid possesses anticancer properties, influencing multiple stages of cancer development, including proliferation, tumor growth, and angiogenesis.

Antiproliferative Mechanisms in Cancer Cell Lines

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.

In colorectal cancer cell lines such as HCT-15, HT-29, DLD-1, SW480, SW-620, and Caco-2, this compound has been shown to induce mitochondrial-dependent apoptosis. nih.gov This is achieved by modulating the expression of key regulatory proteins, specifically by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins like BAX. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic cascade. nih.gov Furthermore, this compound treatment has been observed to halt the cell cycle at different phases in colon cancer cells. For instance, it caused G2/M phase arrest in Caco-2 and DLD-1 cells and Sub-G1 phase arrest in HT-29 and HCT-15 cells. nih.gov

Similar mechanisms have been observed in other cancer types. In human glioblastoma U87Mg cells, this compound induced cell cycle arrest in the G2/M phase. nih.govtandfonline.com This was associated with a reduction in cyclin-dependent kinase 4 (CDK4) and an increase in p53 and the CDK inhibitor p21. nih.govtandfonline.com In melanoma cells (A375 and B16), this compound was found to arrest the cell cycle in the S phase and G0/G1 phase, respectively, by downregulating proteins such as CDK2, Cyclin A, and Cyclin E. frontiersin.orgbohrium.com Studies on breast cancer cells (MCF-7) also indicate that this compound decreases cell viability and induces apoptosis. doaj.org

| Cancer Cell Line | Mechanism | Key Molecular Targets | Source |

|---|---|---|---|

| Colorectal (HCT-15, HT-29, etc.) | Mitochondrial Apoptosis, Cell Cycle Arrest (Sub-G1, G2/M) | ↑ BAX, ↓ Bcl-2, ↓ Bcl-xL | nih.gov |

| Glioblastoma (U87Mg) | Cell Cycle Arrest (G2/M), Apoptosis | ↓ CDK4, ↑ p53, ↑ p21 | nih.govtandfonline.comtandfonline.com |

| Melanoma (A375, B16) | Cell Cycle Arrest (S, G0/G1), Apoptosis | ↓ CDK2, ↓ Cyclin A, ↓ Cyclin E | frontiersin.orgbohrium.com |

| Breast (MCF-7) | Apoptosis | N/A | doaj.org |

Antitumorigenic Effects in Animal Models

The anticancer potential of this compound has been corroborated in animal studies. In a preclinical model of colon cancer using rats treated with the procarcinogen 1,2-dimethylhydrazine (DMH), supplementation with this compound was found to suppress the formation of colonic polyps and preneoplastic lesions. nih.gov The study demonstrated a dose-dependent reduction in polyp incidence. nih.gov This antitumorigenic effect was linked to a reduction in the immunoreactivity of β-catenin, a proto-oncogene, within the colonic crypts. nih.gov

Impact on Clonogenicity and Multidrug Resistance in Cancer Cells

Beyond its immediate antiproliferative effects, this compound has been shown to affect the long-term survival and treatment resistance of cancer cells. It has been demonstrated to exert an anticlonogenic effect, inhibiting the ability of single cancer cells to grow into a colony, in human colon-derived cells. nih.gov

Furthermore, this compound shows potential in overcoming multidrug resistance, a major obstacle in chemotherapy. Research has indicated that this compound can enhance the sensitivity of drug-resistant colorectal cancer cells to chemotherapeutic agents. nih.gov For instance, a this compound-rich extract was shown to improve the sensitivity of HCT-116/L-OHP cells to oxaliplatin and helped reverse multidrug resistance in HCT-8/Fu cells to drugs like 5-fluorouracil, oxaliplatin, and vincristine. nih.gov

Specific Cancer Research Models (e.g., Colorectal Cancer, Lung Cancer, Glioblastoma, Hepatocarcinoma, Breast Cancer)

The anticancer effects of this compound have been investigated across a range of specific cancer models.

Colorectal Cancer: As detailed previously, this compound has demonstrated significant potential in preventing and managing colorectal cancer by inducing apoptosis, halting the cell cycle, and reducing tumor formation in animal models. nih.govmdpi.com It has been shown to be effective against multiple colorectal cancer cell lines, including DLD-1, HT-29, SW480, HCT-15, SW-620, and Caco-2. nih.gov

Lung Cancer: In human lung cancer A549 cells, this compound has been found to significantly inhibit cell proliferation and migration in a dose-dependent manner. nih.gov Research also suggests it can induce the mitochondrial apoptosis mechanism in lung cancer models. nih.gov

Glioblastoma: this compound has been studied for its effects on glioblastoma, an aggressive brain tumor. nih.govtandfonline.com It has been shown to reduce the viability and growth of U87Mg glioblastoma cells by promoting cell cycle arrest and apoptosis. nih.govtandfonline.comtandfonline.com Notably, it also exhibited a synergistic effect when used in combination with the standard chemotherapy drug temozolomide. nih.govtandfonline.com

Hepatocarcinoma: While direct studies on hepatocarcinoma are less detailed in the provided context, the known anti-inflammatory and antioxidant properties of this compound are relevant, as these processes are often implicated in liver cancer development. mdpi.comnih.gov

Breast Cancer: Research on breast cancer has shown that this compound can reduce the cell viability of triple-negative breast cancer cell lines (BT-20, BT-549, MDA-MB-231, and MDA-MB-436). researchgate.net In MCF-7 breast cancer cells, it was found to have an effective apoptotic activity. doaj.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties. nih.gov In human endothelial cells, it inhibited sprouting, tube formation, and migration. nih.gov Mechanistically, this compound was found to downregulate the mRNA expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov It also inhibited the AKT and ERK signaling pathways, which are critical for angiogenesis. nih.gov In a mouse model, this compound effectively suppressed tumor growth by reducing hemoglobin content, further indicating its ability to inhibit angiogenesis in vivo. nih.gov

Research on Antidiabetic and Metabolic Syndrome Mitigation

This compound has demonstrated considerable potential in managing diabetes and features of metabolic syndrome by influencing glucose and lipid metabolism, enhancing insulin sensitivity, and reducing related complications.

Studies in diabetic rat models have shown that this compound administration can significantly lower blood glucose levels. nih.gov This effect is attributed to its ability to modulate carbohydrate-metabolizing enzymes, decreasing the activity of gluconeogenic enzymes (glucose-6-phosphatase and fructose-1,6-bisphosphatase) and increasing the activities of hexokinase and glucose-6-phosphate dehydrogenase. nih.gov It also appears to modulate glucose metabolism via the glucose transporter GLUT2 in the pancreas. nih.gov

Beyond glycemic control, this compound positively impacts lipid profiles, a key concern in both diabetes and metabolic syndrome. nih.gov It has been shown to reduce total cholesterol, triglycerides, LDL-C, and VLDL-C in both plasma and tissues, while increasing HDL-C levels in diabetic rats. nih.gov In hamsters fed a high-fructose diet, which induces metabolic dysregulation, this compound supplementation effectively mitigated hyperglycemia, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). nih.gov The proposed mechanisms include the modulation of hepatic glucose and lipid metabolic pathways, such as reducing gluconeogenesis and lipogenesis while enhancing fatty acid oxidation. nih.gov Furthermore, this compound has been reported to improve insulin sensitivity and enhance hypothalamic leptin signaling. mdpi.com

| Effect | Model | Key Findings | Source |

|---|---|---|---|

| Antihyperglycemic | STZ-induced diabetic rats | ↓ Blood glucose, ↓ Gluconeogenic enzymes, ↑ Hexokinase | nih.gov |

| Antihyperlipidemic | STZ-induced diabetic rats | ↓ Total cholesterol, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C | nih.gov |

| Metabolic Syndrome Mitigation | High-fructose diet-fed hamsters | Mitigated hyperglycemia, dyslipidemia, and NAFLD | nih.gov |

| Improved Insulin Sensitivity | Mice | Enhanced hypothalamic leptin signaling | mdpi.com |

Regulation of Blood Glucose Levels

Research indicates that this compound (p-CA) plays a significant role in the regulation of blood glucose levels. In studies involving rodent models of diabetes and metabolic dysregulation, administration of p-CA has been shown to produce a notable antihyperglycemic effect. Oral administration of p-CA to streptozotocin (STZ)-induced diabetic rats resulted in a significant lowering of elevated blood glucose levels. jocpr.comjocpr.com Similarly, in high-fat diet (HFD)-induced diabetic rats, p-CA treatment effectively decreased high blood glucose. nih.gov Further studies on HFD-fed mice also demonstrated that p-CA supplementation led to lower fasting blood glucose levels. nih.gov The compound's potential to manage high blood sugar is also observed in models of excessive fructose intake, where it helps ameliorate hyperglycemia. nih.govresearchgate.net

The mechanisms behind this glycemic control are multifaceted. One proposed action is the inhibition of gluconeogenesis, the process where the liver produces glucose from non-carbohydrate sources. nih.govresearchgate.net Studies on perfused rat livers revealed that p-CA inhibited the conversion of lactate (B86563) and alanine into glucose. nih.gov Another suggested mechanism is the inhibition of the alpha-glucosidase enzyme, which is crucial for converting starch into absorbable glucose in the digestive tract, thereby reducing glucose absorption into the blood. researchgate.net This body of evidence suggests p-CA possesses a potent ability to regulate blood glucose through multiple pathways. jocpr.comjocpr.com

| Study Model | Key Findings on Blood Glucose | Reference |

| Streptozotocin (STZ)-Induced Diabetic Rats | Significantly lowered blood glucose levels. | jocpr.comjocpr.com |

| High-Fat Diet (HFD)-Induced Diabetic Rats | Significantly decreased elevated blood glucose. | nih.gov |

| High-Fat Diet (HFD)-Fed Mice | Resulted in lower fasting blood glucose. | nih.gov |

| High-Fructose Diet (HFrD)-Fed Hamsters | Ameliorated hyperglycemia. | nih.govresearchgate.net |

| Perfused Rat Liver | Inhibited gluconeogenesis from lactate and alanine. | nih.gov |

Enhancement of Insulin Sensitivity

This compound has demonstrated a capacity to improve insulin sensitivity, a critical factor in metabolic health. In studies using high-fat diet-induced models of metabolic dysregulation, treatment with p-CA led to improvements in insulin resistance. nih.govnih.gov This is evidenced by a reduction in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index in HFD-fed mice treated with p-CA. nih.gov Research has also shown that phytochemicals like p-CA can exert antioxidant effects that are required to improve insulin sensitivity. nih.gov

Modulation of Lipid Metabolism (e.g., Anti-hyperlipidemic effects, LDL oxidation)

This compound exerts significant modulatory effects on lipid metabolism, demonstrating anti-hyperlipidemic properties and the ability to influence cholesterol dynamics. In animal models, p-CA has been shown to reduce total cholesterol (TC) and total triglyceride (TG) concentrations in both serum and the liver. mdpi.com Studies on mice fed a high-fat diet revealed that p-CA treatment decreased white adipose tissue weight, adipocyte size, and plasma lipid levels. nih.gov This was associated with decreased activity of lipogenic enzymes in both adipose tissue and the liver, alongside a significant increase in fecal lipid excretion. nih.gov

At the cellular level, p-CA has been found to inhibit lipid accumulation in macrophages, a key process in the development of atherosclerosis. nih.govnih.gov It achieves this by upregulating genes related to cholesterol efflux, such as ATP binding cassette transporter A1 (ABCA1), liver-X-receptor α (LXRα), and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govkoreascience.kr Concurrently, it decreases the expression of genes involved in lipid accumulation, including the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and scavenger receptors CD36 and SR-A1. nih.govkoreascience.kr Furthermore, p-CA demonstrates antioxidant activity by preventing the lipid peroxidation of linoleic acid emulsion, a process related to LDL oxidation. banglajol.info It also enhances the expression and activity of hepatic lipases like hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), which are crucial for breaking down stored fats. mdpi.com

| Parameter | Effect of this compound | Mechanism/Associated Finding | Reference |

| Serum/Liver Lipids | ↓ Total Cholesterol (TC), ↓ Total Triglycerides (TG) | Increased activity of hepatic lipases. | mdpi.com |

| Adipose Tissue | ↓ White Adipose Tissue (WAT) weight, ↓ Adipocyte size | Decreased lipogenic enzyme activity. | nih.gov |

| Lipid Accumulation | Inhibited in foam cells. | Downregulation of LOX-1, CD36, SR-A1. | nih.govkoreascience.kr |

| Cholesterol Efflux | Upregulated. | Increased expression of ABCA1, LXRα, PPARγ. | nih.govkoreascience.kr |

| Lipid Peroxidation | Inhibited. | Scavenging of free radicals. | banglajol.info |

Effects on Hepatic Glucose Metabolic Enzymes

The metabolic effects of this compound extend to the regulation of key enzymes involved in hepatic glucose metabolism. A primary effect identified in research is the inhibition of gluconeogenesis, the pathway responsible for endogenous glucose production in the liver. nih.govresearchgate.net Studies using perfused rat livers demonstrated that p-CA inhibits the transformation of gluconeogenic precursors like lactate and alanine into glucose. nih.gov

The underlying mechanism for this inhibition appears to be the impairment of pyruvate (B1213749) transport into the mitochondria. nih.gov This action directly inhibits pyruvate carboxylation in intact mitochondria, a critical step in the gluconeogenic pathway. nih.gov However, research has shown that p-CA does not appear to directly inhibit key gluconeogenic enzymes such as Glucose 6-phosphatase and fructose 1,6-bisphosphatase. nih.gov This suggests that its primary effect on hepatic glucose production is at the level of substrate transport into the mitochondria rather than direct enzymatic inhibition. In studies on high-fructose diet-fed hamsters, the effects of p-CA were examined in the context of genes for gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). researchgate.net

Prevention of Obesity and Metabolic Dysregulation

The protective effects of p-CA against metabolic dysfunction are comprehensive. It has been shown to guard against adiposity, non-alcoholic fatty liver disease (NAFLD), inflammation, and insulin resistance in mice on a high-fat diet. nih.govnih.gov Research also indicates that p-CA can decline adipogenesis, the process of forming new fat cells, by minimizing the expression of primary transcription factors involved in this process. researchgate.net These findings highlight the potential of p-CA to counteract the negative metabolic consequences of unhealthy diets and prevent the development of obesity-related disorders. nih.govnih.gov

Activation of Brown Adipose Tissue (BAT) Thermogenesis

Studies in both diet-induced and genetically obese mice have shown that p-CA prevents metabolic syndromes by activating BAT. nih.govresearchgate.net This activation is closely linked to the upregulation of uncoupling protein 1 (UCP1), a key protein in BAT mitochondria that uncouples cellular respiration from ATP synthesis to produce heat. nih.govnih.gov The upregulation of UCP1 leads to an accelerated burning of fatty acids and glucose, thereby increasing energy expenditure and thermogenesis. nih.gov This targeted activation of BAT presents a promising strategy for combating metabolic disorders, and p-CA has been identified as a phytochemical capable of stimulating this process. nih.gov

Role of mTORC1-RPS6 and AMPK Pathways in Metabolic Regulation

The metabolic benefits of this compound are mediated through its interaction with key cellular energy-sensing pathways, namely the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1) pathways. nih.govnih.gov These two pathways are master regulators of cell metabolism and energy balance. nih.govresearchgate.net

The activation of BAT thermogenesis by p-CA has been shown to be mediated by the mTORC1-RPS6 pathway. nih.gov This finding establishes a direct link between this signaling cascade and the ability of p-CA to prevent obesity. nih.gov

Simultaneously, p-CA modulates the AMPK pathway, which plays a crucial role in glucose and lipid metabolism. nih.gov In skeletal muscle cells, p-CA increases the phosphorylation and activation of AMPK. nih.gov Activated AMPK, in turn, phosphorylates acetyl-CoA carboxylase (ACC), which promotes the β-oxidation of fatty acids, and enhances glucose uptake. nih.gov Interestingly, p-CA exhibits differential effects on AMPK, promoting its activation in peripheral tissues like the liver and skeletal muscle while showing an inhibitory effect on hypothalamic AMPK activity. nih.govmdpi.com This tissue-specific regulation allows p-CA to improve whole-body glucose homeostasis and enhance leptin signaling in the brain. nih.govmdpi.com The modulation of both the mTORC1 and AMPK pathways underscores the multi-targeted mechanism through which p-CA exerts its beneficial metabolic effects. nih.govnih.gov

Research on Neuroprotective Effects

Emerging research has highlighted the significant neuroprotective potential of this compound, a phenolic compound found in various plants. Studies have investigated its effects on mitigating neurotoxicity, improving cognitive functions, and modulating key cellular pathways involved in neuronal survival and inflammation.

Mitigation of Neurotoxicity (e.g., Amyloid-beta, Scopolamine, 5-S-cysteinyldopamine-induced)

Scientific investigations have demonstrated that this compound can counteract the neurotoxic effects induced by several agents. It has shown protective capabilities against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Research indicates that this compound attenuates the toxic effects of Aβ, suggesting a potential therapeutic application in neurodegenerative conditions. nih.govlatrobe.edu.au

Furthermore, this compound has been found to recover learning and memory impairments induced by scopolamine, a substance known to cause cognitive deficits. researchgate.netbohrium.com Studies in animal models have shown that it can reverse the amnesic effects of scopolamine, pointing to its role in protecting against cholinergic system dysfunction. bohrium.com

In addition to these findings, research has also highlighted the potent inhibitory effect of this compound against neurotoxicity induced by 5-S-cysteinyldopamine. researchgate.net This substance is a neurotoxin implicated in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease. researchgate.net The protective action of this compound in this context underscores its potential as a neuroprotective agent across different models of neuronal damage. researchgate.net

Improvement of Cognitive Impairment and Memory Deficit

This compound has been shown to ameliorate cognitive impairment and memory deficits in various preclinical models. wikipedia.org In studies involving corticosterone-induced chronic depressive mouse models, treatment with this compound was found to alleviate memory impairment. frontiersin.orgconsensus.appnih.gov This suggests that its neuroprotective effects extend to cognitive functions affected by stress-related conditions.

Moreover, in a D-galactose-induced neurotoxicity model, which mimics brain aging, this compound treatment led to an improvement in cognitive deficits as observed in behavioral tests like the Morris water maze and Y-maze. nih.gov The compound also demonstrated an ability to inhibit acetylcholinesterase (AChE) activity in the brain, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory. nih.gov

Research on scopolamine-induced memory impairment further supports the cognitive-enhancing effects of this compound. researchgate.netbohrium.com It has been observed to improve both avoidance memory and the long-term retention of spatial memory in behavioral tests. bohrium.com These findings suggest that this compound may have therapeutic value in improving memory, particularly in cases of age-related cognitive decline. researchgate.net

Role in Depression-like Behavior

Studies have investigated the potential of this compound in mitigating depression-like behaviors. In a corticosterone-induced chronic depressive mouse model, administration of this compound was shown to alleviate depression-related behaviors. frontiersin.orgconsensus.appnih.gov For instance, treated mice showed a significant increase in sucrose preference, a measure of anhedonia, compared to the untreated corticosterone-injected animals. frontiersin.org

Furthermore, research using a lipopolysaccharide (LPS)-induced model of depression in rats demonstrated that this compound improved despair-related behaviors in tests such as the forced swim test and tail suspension test. It also enhanced motivational behaviors, which are often reduced in depressive states. These findings suggest that this compound possesses antidepressant-like properties.

The underlying mechanisms for these effects are thought to be linked to the compound's anti-inflammatory properties within the brain. frontiersin.orgnih.gov

Interactions with Blood-Brain Barrier (BBB) Permeability

The ability of a neuroprotective compound to cross the blood-brain barrier (BBB) is crucial for its efficacy within the central nervous system. Research suggests that this compound may be capable of crossing the BBB. wikipedia.org Some studies have utilized the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to assess the in vitro permeability of various natural compounds, including phenolic acids like this compound.

In the context of hypoxic conditions, which can compromise BBB integrity and lead to cerebral edema, prophylactic administration of this compound in mice was found to significantly reduce BBB permeability and brain water content. The study indicated that this compound helps maintain the integrity of the BBB, in part by increasing the levels of the tight junction protein occludin. This suggests that this compound not only potentially crosses the BBB but may also play a role in preserving its structural and functional integrity under pathological conditions. wikipedia.org

Modulation of Neuroinflammation (e.g., AGE-RAGE signaling)

This compound has demonstrated a significant ability to modulate neuroinflammatory processes. A key mechanism implicated in its anti-inflammatory action is the inhibition of the advanced glycation end product (AGE) and its receptor (RAGE) signaling pathway. frontiersin.orgconsensus.appnih.gov In a corticosterone-induced depression model, this compound treatment was shown to inactivate the AGE-RAGE signaling pathway in the hippocampus. frontiersin.orgnih.gov This inactivation was accompanied by a decrease in the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov The interaction between AGEs and RAGE is known to trigger inflammatory cascades, and by disrupting this pathway, this compound can mitigate neuroinflammation.

Furthermore, in a model of D-galactose-induced neurotoxicity, this compound treatment significantly lowered the levels of the inflammatory marker nuclear factor kappa B (NF-κB). nih.gov NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound can effectively suppress the inflammatory response in the brain. nih.gov

Studies on amyloid-beta-induced toxicity in PC12 cells have also shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov This effect was linked to the blockade of NF-κB activation. nih.gov

Activation of ERK, Akt, mTOR, and CREB Pathways in Neuronal Cells

Research has elucidated the role of this compound in activating several key signaling pathways that are crucial for neuronal survival and function.

In studies on corticosterone-induced neurotoxicity in SH-SY5Y cells and primary rat cortical neurons, this compound treatment was found to substantially increase the phosphorylation of both extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). The ERK pathway is vital for regulating neuronal plasticity and survival, while CREB is a transcription factor that plays a key role in neuronal regulation and neurogenesis.

Furthermore, in an in vivo and in vitro model of Alzheimer's disease using Aβ₂₅₋₃₅, this compound was shown to regulate glucose metabolism disruption through the activation of the PI3K/Akt/Glut1 signaling pathway. nih.gov The PI3K/Akt pathway is a major intracellular signaling cascade that promotes cell survival and growth. While some studies suggest this compound may inhibit the Akt signal in certain contexts, its activation in this neuroprotective model is significant. nih.gov The mammalian target of rapamycin (mTOR) is a downstream effector of the Akt pathway, and its activation is involved in regulating protein synthesis and cell growth. The modulation of this pathway by this compound contributes to its neuroprotective effects. nih.gov

The table below summarizes the key signaling pathways modulated by this compound and their primary functions in neuronal cells.

| Signaling Pathway | Primary Function in Neuronal Cells | Effect of this compound |

| ERK (Extracellular signal-regulated kinase) | Regulates neuronal plasticity and survival. | Activation/Phosphorylation |

| Akt (Protein Kinase B) | Promotes cell survival and growth. | Activation/Phosphorylation |

| mTOR (mammalian Target of Rapamycin) | Downstream of Akt; regulates protein synthesis and cell growth. | Modulated via Akt activation |

| CREB (cAMP-response element-binding protein) | Regulates gene transcription involved in neuronal plasticity and neurogenesis. | Activation/Phosphorylation |

Research on Cardioprotective Effects

This compound has been the subject of various studies investigating its potential to protect the heart from injury and dysfunction. Research has focused on its ability to counteract the harmful effects of cardiotoxic substances and to modulate biological markers associated with cardiovascular disease. These investigations highlight the compound's antioxidant, anti-inflammatory, and anti-apoptotic properties as key mechanisms behind its cardioprotective potential.

Protection Against Cardiotoxicity

The protective effects of this compound have been observed in models of cardiotoxicity induced by substances such as doxorubicin and isoproterenol. Doxorubicin, an effective anticancer drug, is known for its dose-dependent cardiotoxicity. semanticscholar.org Studies have shown that this compound can mitigate this toxicity. In H9c2 cardiomyoblast cell lines, pre-treatment and co-administration of this compound with doxorubicin led to a significant reduction in doxorubicin-induced cytotoxicity, with cell viability being retained at 86% and 84%, respectively. researchgate.net It also attenuated doxorubicin-induced increases in reactive oxygen species (ROS), and improved mitochondrial membrane potential and intracellular calcium levels. semanticscholar.orgresearchgate.net In animal models, this compound pre-treatment in rats receiving doxorubicin significantly reduced serum levels of cardiac injury markers like lactic dehydrogenase (LDH) and creatine phosphokinase (CPK). nih.gov It also ameliorated the cardiac content of glutathione (GSH) and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), while decreasing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Similarly, research has demonstrated the protective role of this compound against cardiotoxicity induced by isoproterenol, a substance known to cause myocardial infarction in animal models. nih.govnih.gov Pre-treatment with this compound in rats prior to isoproterenol administration prevented significant changes in heart rate and levels of serum cardiac troponin-T. nih.gov The compound's anti-tachycardial, anti-inflammatory, and anti-apoptotic properties are thought to be the mechanisms for these protective effects. nih.govnih.gov It has been shown to inhibit oxidative stress, reduce myocardial infarct size, and prevent lysosomal dysfunction in the heart tissue of isoproterenol-induced myocardial infarcted rats. nih.gov

Modulation of Cardiovascular Disease Markers

This compound has been shown to favorably modulate a range of biomarkers associated with cardiovascular disease. In studies involving isoproterenol-induced myocardial infarction in rats, pre-treatment with this compound prevented elevations in serum and heart levels of cholesterol, triglycerides, and free fatty acids. nih.gov It also counteracted the isoproterenol-induced increase in low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol, and the decrease in high-density lipoprotein (HDL) cholesterol. nih.gov